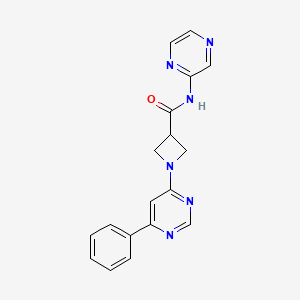

![molecular formula C13H11N5O2S B2474225 Methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate CAS No. 868970-33-6](/img/structure/B2474225.png)

Methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazole derivatives are generally synthesized using a variety of methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates .Molecular Structure Analysis

The compound has a complex structure with multiple rings including a triazole ring and a pyridazin ring. These rings are likely to influence the compound’s reactivity and biological activity .Applications De Recherche Scientifique

Reactivity and Synthesis

Research into the reactivity of methyl (3,6-dichloropyridazin-4-yl)acetate, a related compound, has found that it can undergo nucleophilic displacement reactions, contributing to synthetic chemistry methods for heterocyclic compounds (Adembri, Sio, Nesi, & Scotton, 1976).

Synthesis and structure analysis of related triazolo[4,3-b]pyridazine compounds have shown significant potential for pharmaceutical applications due to their heterocyclic nature, as demonstrated through Density Functional Theory calculations and X-ray diffraction techniques (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Biological Activity

Novel sulfone derivatives containing a triazolo[4,3-a]pyridine moiety have exhibited good antifungal and insecticidal activities. Compounds like 8-chloro-3-(((6-chloropyridin-3-yl)methyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine showed significant mortality against specific pests (Xu et al., 2017).

Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated as anti-diabetic drugs. These compounds have shown Dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their use in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Triazolo[4,3-b]pyridazin-6-yloxy derivatives have been studied for their antiproliferative activity. These compounds inhibited the proliferation of endothelial and tumor cells, suggesting potential in cancer research (Ilić et al., 2011).

N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a related compound, exhibits anticancer effects and has been modified to reduce toxicity, demonstrating the ongoing development of triazolo[1,5-a]pyridines in cancer treatment (Wang et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively.

Mode of Action

Similar compounds have shown to inhibit the growth of cells by interacting with their target receptors . The compound may bind to its target receptors and inhibit their activity, leading to changes in cellular processes.

Biochemical Pathways

Inhibition of these pathways can lead to decreased cell proliferation and reduced formation of new blood vessels .

Pharmacokinetics

Similar compounds have shown satisfactory activity compared to lead compounds . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion properties that contribute to its bioavailability.

Result of Action

Similar compounds have shown to inhibit the growth of cells in a dose-dependent manner and induce apoptosis . This suggests that the compound may have similar effects.

Propriétés

IUPAC Name |

methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2S/c1-20-12(19)8-21-11-3-2-10-15-16-13(18(10)17-11)9-4-6-14-7-5-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYGAPCLMCBOIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-amino-2-cyanoethylidene)amino]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanamide](/img/structure/B2474142.png)

![4-oxo-N-(3,3,5-trimethylcyclohexyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2474145.png)

![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474151.png)

![Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2474153.png)

![1-allyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2474155.png)

![4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B2474158.png)

![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanol](/img/structure/B2474162.png)